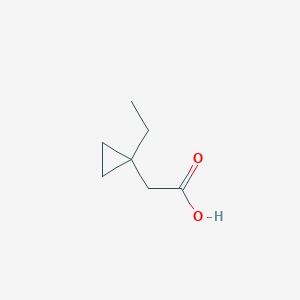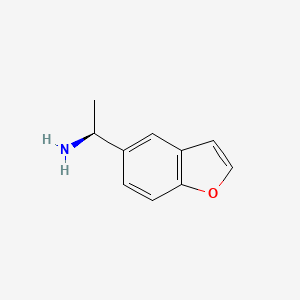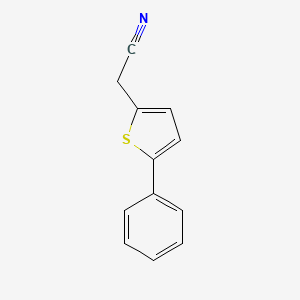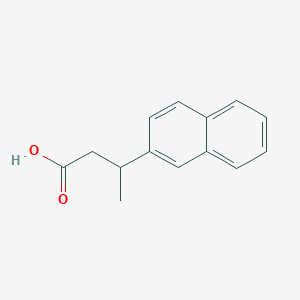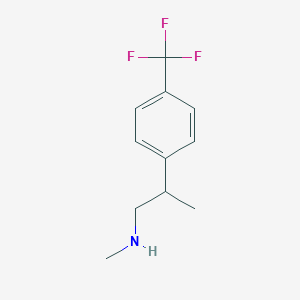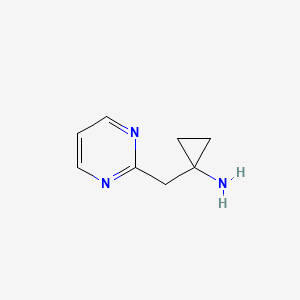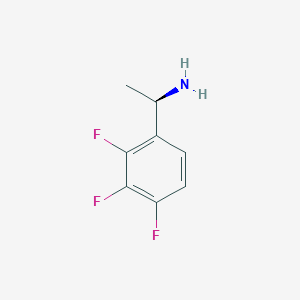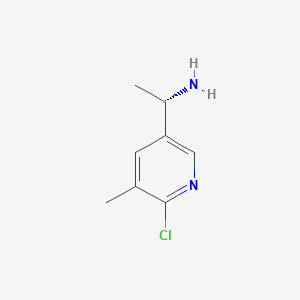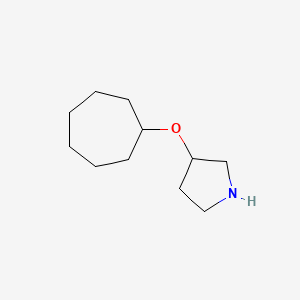
3-Chloro-4-hydroxybenzimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-hydroxybenzimidamide is an organic compound with the molecular formula C7H7ClN2O It is a derivative of benzimidazole, characterized by the presence of a chlorine atom at the third position and a hydroxyl group at the fourth position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-hydroxybenzimidamide typically involves the reaction of 3-chloro-4-hydroxybenzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
化学反应分析
Types of Reactions: 3-Chloro-4-hydroxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.
Major Products Formed:
Oxidation: Formation of 3-chloro-4-hydroxybenzaldehyde or 3-chloro-4-hydroxyacetophenone.
Reduction: Formation of 3-chloro-4-aminobenzimidamide.
Substitution: Formation of various substituted benzimidamides depending on the nucleophile used.
科学研究应用
3-Chloro-4-hydroxybenzimidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 3-Chloro-4-hydroxybenzimidamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in cell growth and proliferation, leading to its potential use as an anticancer agent .
相似化合物的比较
- 3-Chloro-4-hydroxybenzonitrile
- 3-Chloro-4-hydroxybenzaldehyde
- 3-Chloro-4-hydroxyacetophenone
Comparison: 3-Chloro-4-hydroxybenzimidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it has shown higher potency in certain biochemical assays and greater selectivity for specific molecular targets .
属性
分子式 |
C7H7ClN2O |
|---|---|
分子量 |
170.59 g/mol |
IUPAC 名称 |
3-chloro-4-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7ClN2O/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,11H,(H3,9,10) |
InChI 键 |
WDTKJQXTAFPVKX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=N)N)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



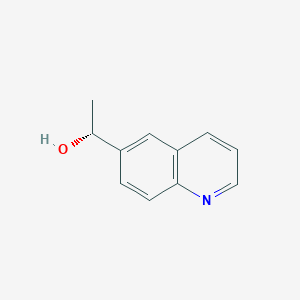
![tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13604899.png)
![5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide](/img/structure/B13604905.png)
